molecular formula C7H13N3O B13177289 1-(2-methoxypropyl)-1H-pyrazol-4-amine

1-(2-methoxypropyl)-1H-pyrazol-4-amine

Cat. No.: B13177289
M. Wt: 155.20 g/mol
InChI Key: QQGROPPVCKZCOB-UHFFFAOYSA-N
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Description

1-(2-methoxypropyl)-1H-pyrazol-4-amine is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(2-methoxypropyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole with 2-methoxypropylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-chloro-1H-pyrazole and 2-methoxypropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or dimethylformamide, and heated to reflux for several hours.

    Product Isolation: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2-methoxypropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2-methoxypropyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, and antimicrobial properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is used in biological research to study enzyme interactions, receptor binding, and other biochemical processes.

    Industrial Applications: The compound is investigated for its potential use in various industrial processes, including as a precursor for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxypropyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

1-(2-methoxypropyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2-methoxyethyl)-1H-pyrazol-4-amine: This compound has a similar structure but with an ethyl group instead of a propyl group. It may exhibit different chemical and biological properties due to the difference in alkyl chain length.

    1-(2-methoxypropyl)-1H-pyrazol-3-amine: This isomer has the amine group at the 3-position instead of the 4-position. The positional isomerism can lead to variations in reactivity and biological activity.

    1-(2-methoxypropyl)-3-methyl-1H-pyrazol-4-amine: This compound has an additional methyl group at the 3-position, which can influence its chemical and biological properties.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-(2-methoxypropyl)pyrazol-4-amine

InChI

InChI=1S/C7H13N3O/c1-6(11-2)4-10-5-7(8)3-9-10/h3,5-6H,4,8H2,1-2H3

InChI Key

QQGROPPVCKZCOB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)N)OC

Origin of Product

United States

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